(R)-3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
CAS No.: 2351219-90-2
Cat. No.: VC11668028
Molecular Formula: C25H35O3P
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2351219-90-2 |
|---|---|
| Molecular Formula | C25H35O3P |
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | (3R)-3-tert-butyl-4-[2,6-dimethoxy-3,5-di(propan-2-yl)phenyl]-2H-1,3-benzoxaphosphole |
| Standard InChI | InChI=1S/C25H35O3P/c1-15(2)18-13-19(16(3)4)23(27-9)21(22(18)26-8)17-11-10-12-20-24(17)29(14-28-20)25(5,6)7/h10-13,15-16H,14H2,1-9H3/t29-/m0/s1 |
| Standard InChI Key | OOHKUWRYRFUFIJ-LJAQVGFWSA-N |
| Isomeric SMILES | CC(C)C1=CC(=C(C(=C1OC)C2=C3C(=CC=C2)OC[P@@]3C(C)(C)C)OC)C(C)C |
| SMILES | CC(C)C1=CC(=C(C(=C1OC)C2=C3C(=CC=C2)OCP3C(C)(C)C)OC)C(C)C |
| Canonical SMILES | CC(C)C1=CC(=C(C(=C1OC)C2=C3C(=CC=C2)OCP3C(C)(C)C)OC)C(C)C |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s structure comprises a benzo[d]oxaphosphole ring system, where a phosphorus atom replaces one oxygen atom in a five-membered heterocycle. Key substituents include:
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A tert-butyl group at the 3-position, imparting steric bulk and stability.
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A 3,5-diisopropyl-2,6-dimethoxyphenyl group at the 4-position, contributing to electronic modulation and solubility.
The (R)-configuration at the phosphorus center dictates its stereochemical behavior, influencing interactions in chiral environments .
Table 1: Physicochemical Properties
Synthesis and Manufacturing
Synthetic Pathways
While detailed synthetic protocols remain proprietary, available data suggest a multi-step approach involving:
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Ring Formation: Cyclization of a phenolic precursor with a phosphorus source to construct the oxaphosphole core.
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Substituent Introduction: Sequential alkylation and methoxylation to install the tert-butyl, diisopropyl, and methoxy groups.
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Stereochemical Control: Use of chiral auxiliaries or catalysts to achieve the (R)-configuration.
Yield optimization requires stringent control of reaction parameters, including temperature, solvent polarity, and catalyst loading.
Chemical Reactivity and Functionalization
Phosphorus-Centered Reactivity
The phosphorus atom in the oxaphosphole ring serves as a reactive site for:
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Nucleophilic Substitution: Replacement of the phosphorus-bound oxygen with other nucleophiles (e.g., amines, thiols).
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Coordination Chemistry: Binding to transition metals (e.g., palladium, platinum) for catalytic applications.
Ring-Opening Reactions
Under acidic or basic conditions, the oxaphosphole ring may undergo cleavage, yielding phosphorylated intermediates useful in further derivatization.
Applications in Research and Industry
Pharmaceutical Development
The compound’s structural complexity and chirality make it a candidate for:
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Antibiotic Agents: Preliminary studies suggest activity against Gram-positive bacteria .
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Antiviral Therapeutics: Potential inhibition of viral protease enzymes .
Material Science
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Luminescent Materials: The conjugated system may exhibit fluorescence, applicable in sensing technologies .
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Catalysis: As a ligand in asymmetric catalysis for enantioselective synthesis.
| Hazard Statement | Risk Mitigation | Source |
|---|---|---|
| H302 | Harmful if swallowed | |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation |
Comparative Analysis of Structural Analogues
Table 2: Comparison with Related Oxaphospholes
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